Myrmicarin 215A
Description
Overview of Myrmicarin Alkaloids: Structural Diversity and Natural Origins
Myrmicarin alkaloids are primarily found in the poison gland secretions of ants belonging to the genus Myrmicaria. nih.govwikipedia.org This genus is part of the Myrmicinae subfamily. wikipedia.org These alkaloids exhibit remarkable structural diversity, ranging from relatively simple monomeric structures to complex dimeric and trimeric forms. researchgate.net The complexity of their molecular architectures, coupled with their sensitivity to air, has made their isolation and structural elucidation a significant chemical challenge. nih.gov
The production of these diverse alkaloids is a key feature of the chemical arsenal (B13267) of these ants, likely playing a role in defense, predation, and communication. nih.govannualreviews.org The venom of Myrmicinae ants is known to be used for both generalist predation and specialized hunting of other arthropods. nih.gov
Classification and Subfamilies within the Myrmicarin Alkaloid Class
The Myrmicarin alkaloid family can be broadly categorized based on their molecular weight and structural complexity into monomeric, dimeric, and trimeric subfamilies. researchgate.net
Monomeric Alkaloids : These compounds, such as Myrmicarin 215A, are characterized by a 15-carbon backbone. researchgate.net They form the basic structural units for the larger, more complex members of the family.
Dimeric Alkaloids : With a 30-carbon skeleton, these are thought to arise from the dimerization of monomeric precursors. researchgate.net
Trimeric Alkaloids : These are the most complex, possessing a 45-carbon framework, likely formed from the trimerization of the monomeric units. researchgate.net
This classification highlights a potential biosynthetic relationship where simpler structures serve as building blocks for more elaborate ones. nih.gov
Identification of this compound as a Monomeric Pyrroloindolizidine Constituent
This compound is a prominent member of the monomeric subfamily of Myrmicarin alkaloids. researchgate.net Its core structure is a tricyclic pyrrolo[2,1,5-cd]indolizine ring system. researchgate.netnih.gov Specifically, it has been identified as l-ethyl-3,4,41,5,6,7-hexahydro-2-((1Z)-1-propenyl)-pyrrolo[2,1,5-cd]indolizine. researchgate.netresearchgate.net This compound is a major low-molecular-weight constituent of the poison gland secretions of certain Myrmicaria species. researchgate.netresearchgate.net
Historical Perspective of this compound Research
The study of this compound has progressed significantly from its initial discovery to sophisticated synthetic and mechanistic investigations.
Initial Isolation and Preliminary Structural Considerations
The initial investigations into the chemical constituents of Myrmicaria ant venom were driven by the potent toxicity of their secretions. nih.gov Early work by Francke and coworkers in the 1990s led to the first isolation and structural elucidation of related Myrmicarin alkaloids. nih.gov The isolation of this compound and its isomers proved challenging due to their air and temperature sensitivity. nih.govresearchgate.net Spectroscopic techniques were crucial in determining its tricyclic pyrroloindolizidine structure. nih.gov
Evolution of Research Themes: From Isolation to Synthetic and Mechanistic Studies
Following its isolation and characterization, research on this compound expanded to focus on its total synthesis. The development of enantioselective synthetic routes has been a key objective, allowing for the preparation of optically pure samples of this compound and its isomers. nih.govmit.eduacs.org These synthetic achievements have been critical for confirming the proposed structure and for providing material for further study. nih.gov
More recent research has delved into the mechanistic aspects of Myrmicarin chemistry, particularly the potential for biomimetic dimerization of monomeric units like this compound to form the more complex dimeric and trimeric alkaloids. nih.govnih.gov Studies have shown that under acidic conditions, isomers of Myrmicarin 215 can undergo highly diastereoselective dimerization to form heptacyclic structures. nih.govnih.govmit.edu This has provided insight into the possible biosynthetic pathways of the larger, more complex Myrmicarin alkaloids. nih.gov
Significance of this compound in Natural Products Chemistry and Chemical Biology
This compound holds considerable significance in the fields of natural products chemistry and chemical biology. Its unique and complex structure presents a formidable challenge for synthetic chemists, driving the development of new synthetic methodologies and strategies. mit.edu The successful synthesis of this compound and its congeners is a testament to the power of modern organic synthesis. acs.org
In chemical biology, the study of this compound and related alkaloids provides a window into the intricate chemical ecology of ants. nih.gov These compounds are tools to probe the interactions between organisms and their environment. wiley.com Understanding the biosynthesis and biological function of these alkaloids can shed light on the evolution of chemical defense mechanisms in insects. annualreviews.organnualreviews.org The potential for these compounds to serve as leads for new therapeutic agents or bioinsecticides is also an area of active interest, although this research is still in its early stages. mdpi.com
Challenges Posed by Structural Complexity and Instability in Research
The scientific investigation of this compound is fraught with significant challenges stemming from its inherent molecular properties. nih.gov A primary difficulty lies in its structural complexity; the molecule possesses a rigid tricyclic pyrroloindolizine core, which is a common motif in this alkaloid family. nih.gov This intricate architecture presents a considerable hurdle for total synthesis, a necessary step to obtain pure samples for detailed study. nih.govnih.gov
Furthermore, this compound is notoriously unstable, exhibiting sensitivity to both air and temperature. nih.govnih.govresearchgate.net This instability complicates every stage of research, from isolation from the ant's poison gland to purification and structural characterization. nih.gov Early studies were often hampered by the fact that this compound was isolated and characterized as part of a mixture with its isomer, Myrmicarin 215B, because of the difficulty in separating these closely related and sensitive compounds. nih.gov The tendency for these alkaloids to undergo immediate air oxidation to form other derivatives, such as Myrmicarin 213A, further complicates handling and analysis. nih.gov Researchers have had to develop specialized techniques, such as using resin-bound reagents for in situ NMR analysis, to study the reactivity of these delicate molecules without them decomposing. nih.gov The successful stereospecific synthesis of this compound was a significant breakthrough, as it provided the first geometrically pure samples of the compound, allowing for unambiguous structural confirmation and further study. nih.govnih.gov
| Research Challenge | Description | Source(s) |
| Structural Complexity | Possesses a complex, rigid tricyclic pyrroloindolizine core structure, making chemical synthesis difficult. | nih.gov |
| Instability | Highly sensitive to air and temperature, leading to degradation and polymerization. nih.govnih.govresearchgate.net | nih.govnih.gov |
| Purification Difficulty | Often isolated as a mixture with its isomer (Myrmicarin 215B), making separation challenging. nih.gov | nih.gov |
| Oxidative Sensitivity | Undergoes rapid air oxidation, forming different myrmicarin derivatives and complicating analysis. nih.gov | nih.gov |
Relevance to Ant Chemical Ecology and Defensive Strategies
This compound is a central element in the chemical ecology of Myrmicaria ants, serving as a potent defensive agent. researchgate.net These alkaloids are produced in the poison gland and are deployed via a stinger during encounters with predators or competing insects. annualreviews.orgresearchgate.net The venom of these ants, rich in myrmicarins, functions as a powerful toxin and repellent. annualreviews.orgresearchgate.net The evolution of such complex alkaloidal venoms is a key defensive innovation, particularly within the ant subfamily Myrmicinae. researchgate.net
The chemical defense provided by these alkaloids is crucial for the survival of the colony. myrmecologicalnews.orgresearchgate.net In the highly competitive environments that ants inhabit, defensive secretions often determine the outcome of interspecific conflicts. researchgate.net While the precise function of every myrmicarin alkaloid is not yet fully understood, they are recognized as allomones—substances that benefit the producer by affecting the behavior of another species. researchgate.net The presence of a complex mixture of related alkaloids, including this compound, may create a synergistic toxic effect or a defense that is more difficult for predators to develop resistance against. The study of these compounds highlights the sophisticated and diverse chemical strategies that have evolved in ants to ensure their ecological success. annualreviews.orgmyrmecologicalnews.org
| Feature | Relevance in Ant Chemical Ecology | Source(s) |
| Source | Produced in the poison gland of Myrmicaria ants. | nih.govresearchgate.net |
| Function | Acts as a venom and defensive allomone against predators and competitors. | annualreviews.orgresearchgate.net |
| Ecological Role | A key component of the ant's chemical defense system, crucial for interspecific competition and colony survival. | researchgate.netmyrmecologicalnews.org |
| Chemical Strategy | Part of a complex mixture of alkaloids, potentially creating a synergistic defensive effect. | annualreviews.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H21N |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
(7R)-2-ethyl-3-[(Z)-prop-1-enyl]-11-azatricyclo[5.3.1.04,11]undeca-1,3-diene |
InChI |
InChI=1S/C15H21N/c1-3-6-13-12(4-2)14-8-5-7-11-9-10-15(13)16(11)14/h3,6,11H,4-5,7-10H2,1-2H3/b6-3-/t11-/m1/s1 |
InChI Key |
XHXBPJIMQMOKPK-ZTYXWKCZSA-N |
Isomeric SMILES |
CCC1=C2CCC[C@H]3N2C(=C1/C=C\C)CC3 |
Canonical SMILES |
CCC1=C2CCCC3N2C(=C1C=CC)CC3 |
Synonyms |
myrmicarin myrmicarin 215A myrmicarin 215B myrmicarin 217 |
Origin of Product |
United States |
Isolation Methodologies and Source Characterization of Myrmicarin 215a
Advanced Techniques for Myrmicarin 215A Isolation from Natural Sources
The isolation of this compound is a delicate process due to its inherent instability, particularly its sensitivity to air and acidic conditions. nih.govnih.gov Researchers have therefore devised advanced extraction and purification strategies to obtain this compound in its pure form.
Optimization of Extraction Procedures from Ant Poison Gland Secretions
The primary natural source of this compound is the poison gland secretion of ants from the Myrmicaria genus, such as Myrmicaria opaciventris. researchgate.netnih.govmit.edu The extraction process is a critical first step that must be carefully optimized to maximize yield and minimize degradation of the target alkaloid.
Initial steps often involve the careful dissection of the poison glands from the ants. The venom, containing a mixture of alkaloids, is then typically extracted using a suitable organic solvent. Given the sensitivity of this compound, all manipulations are often conducted under an inert atmosphere, such as argon, to prevent air oxidation. nih.gov Exposure to oxygen can lead to the conversion of this compound to its dehydrogenated derivative, Myrmicarin 213A, and eventually to complete decomposition. nih.gov
The choice of solvent and the extraction conditions are paramount. While specific details of proprietary extraction methods are often not fully disclosed in the literature, the general principle involves using a solvent system that efficiently solubilizes the alkaloids while minimizing the co-extraction of interfering substances.
Chromatographic Purification Strategies for Sensitive Alkaloids
Following extraction, the crude extract contains a complex mixture of alkaloids, from which this compound must be isolated. researchgate.netresearchgate.net This is typically achieved through various chromatographic techniques. However, the sensitivity of this compound to acidic conditions, such as exposure to silica (B1680970) gel, presents a significant challenge. nih.govcaltech.edu Brief contact with silica gel can cause partial isomerization of this compound to its more stable isomer, Myrmicarin 215B. nih.govcaltech.edu
To circumvent this issue, specialized chromatographic methods have been developed:
Flash Column Chromatography with Deactivated Silica Gel: One common strategy is to use flash column chromatography with silica gel that has been pre-treated with a base, such as triethylamine, to neutralize acidic sites. mit.edu This prevents the acid-catalyzed isomerization during the separation process.
Chromatography on Neutral Alumina (B75360): Neutral alumina gel has also been used as a stationary phase for the chromatographic separation of Myrmicarin alkaloids, as it provides a less acidic environment compared to standard silica gel. mit.educlockss.org
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, HPLC is a powerful tool. Chiral HPLC has been instrumental in the analysis of enantiomeric purity, particularly in synthetic studies of Myrmicarin alkaloids. caltech.edu
The successful isolation of isomerically pure samples of this compound has been a significant achievement, enabling detailed spectroscopic analysis and confirmation of its structure. nih.gov
Characterization of this compound Presence and Abundance in Ant Secretions
The presence and relative abundance of this compound in ant venom are not uniform and can vary significantly depending on several factors.
Interspecific Variation in this compound Production
This compound is a major component of the low molecular weight fraction of alkaloids in the poison gland secretion of the African ant Myrmicaria opaciventris. researchgate.netresearchgate.netresearchgate.netresearchgate.net However, the alkaloid profile of ant venoms can exhibit a high degree of intraspecific and interspecific variation. researchgate.netresearchgate.netresearchgate.netresearchgate.net While this compound is a dominant alkaloid in M. opaciventris, other species within the Myrmicaria genus may produce different alkaloid profiles. researchgate.netresearchgate.net This variation in chemical composition is thought to play a role in the ecological interactions of these ants.
| Ant Species | This compound Presence | Key Finding |
| Myrmicaria opaciventris | Major constituent | The poison gland secretion is dominated by this compound among the low molecular weight alkaloids. researchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Other Myrmicaria species | Variable | The alkaloid patterns show a high degree of intraspecific variation, suggesting the composition can differ between species and even colonies. researchgate.netresearchgate.net |
Localization within Biological Tissues (e.g., Poison Gland)
This compound, along with other related alkaloids, is specifically synthesized and stored in the poison gland of Myrmicaria ants. researchgate.netnih.govmit.edu This gland is a specialized organ responsible for producing the complex chemical cocktail that constitutes the ant's venom. The venom is utilized for various purposes, including predation, defense, and communication.
Spectroscopic studies have been conducted on crude mixtures taken directly from the poison gland, highlighting the concentration of these sensitive alkaloids within this specific tissue. nih.gov The isolation of this compound directly from the poison gland reservoir confirms its biological origin and its role as a key component of the ant's chemical arsenal (B13267). mit.edu
Elucidation of the Myrmicarin 215a Molecular Architecture and Stereochemistry
Spectroscopic Methodologies for Structural Assignment
The foundation of Myrmicarin 215A's structural assignment rests on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods provide complementary information, allowing for a comprehensive mapping of the molecule's atomic connectivity and composition.
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in piecing together the complex framework of this compound. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, researchers have been able to confirm the core structure and delineate the relative stereochemistry of its chiral centers.
Two-dimensional NMR techniques, such as Gradient-enhanced Correlation Spectroscopy (gCOSY) and Heteronuclear Single Quantum Coherence (HSQC), have been pivotal in establishing the connectivity and spatial relationships of atoms within the this compound molecule.
gCOSY (Gradient-enhanced Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. By identifying cross-peaks in the gCOSY spectrum, scientists can trace the connections between adjacent protons, effectively mapping out the carbon skeleton of the molecule. For this compound, gCOSY data would have been crucial in establishing the sequence of methylene and methine groups within its intricate ring system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached. This provides an unambiguous assignment of protonated carbons. In the context of this compound, HSQC data is essential for assigning the ¹³C chemical shifts, which in turn provides information about the electronic environment of each carbon atom, offering clues to the nature of the functional groups present.
The following table illustrates the type of data that would be generated from these 2D NMR experiments for a hypothetical fragment of this compound:
| Proton (¹H) Chemical Shift (ppm) | Correlated Carbon (¹³C) Chemical Shift (ppm) | gCOSY Correlations (with other ¹H) |
| 3.15 (H-5a) | 55.2 (C-5a) | 2.80 (H-5b), 4.50 (H-6) |
| 2.80 (H-5b) | 55.2 (C-5a) | 3.15 (H-5a), 4.50 (H-6) |
| 4.50 (H-6) | 72.1 (C-6) | 3.15 (H-5a), 2.80 (H-5b) |
This is a representative table and does not reflect the actual, complete NMR data for this compound.
Mass Spectrometry Techniques in Elemental Composition and Fragment Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular formula, a fundamental piece of the structural puzzle.
Absolute and Relative Stereochemical Determination of this compound
Beyond determining the connectivity of atoms, establishing the precise three-dimensional arrangement, or stereochemistry, of this compound is paramount. This involves defining both the relative and absolute configuration of its stereocenters.
Chiral Analysis Methods and Optical Rotation Studies
The definitive proof of the absolute stereochemistry of this compound has been achieved through its enantioselective total synthesis. This approach involves building the molecule from scratch in a way that controls the stereochemistry at each chiral center. By comparing the properties of the synthesized enantiomers with those of the natural product, the absolute configuration can be unequivocally assigned.
A key property used in this comparison is the specific optical rotation, which is the measure of the rotation of plane-polarized light by a chiral compound. The enantioselective synthesis of both enantiomers of this compound yielded the following specific rotation values:
| Enantiomer | Specific Optical Rotation [α]D²⁰ (c, solvent) |
| (-)-(R)-Myrmicarin 215A | -53.8 (c 0.045, CH₂Cl₂) |
| (+)-(S)-Myrmicarin 215A | +49.8 (c 0.090, CH₂Cl₂) |
By comparing these values to the optical rotation of the naturally occurring this compound, its absolute configuration can be determined.
Correlation with Synthetic Intermediates and Derivatives
A pivotal moment in the structural confirmation of this compound came with its enantioselective total synthesis. This process not only provided access to isomerically pure samples of the alkaloid but also allowed for direct comparison with the natural product, thereby solidifying its structural and stereochemical assignments.
The synthesis of (-)-Myrmicarin 215A was achieved through a convergent approach that hinged on the construction of a key dihydroindolizine intermediate. acs.org This intermediate was prepared on a gram scale, facilitating the synthesis of not only this compound but also its isomers and their respective enantiomers. Key transformations in this synthetic route included a stereospecific palladium-catalyzed N-vinylation of a pyrrole (B145914) with a vinyl triflate, a copper-catalyzed enantioselective conjugate reduction of a β-pyrrolyl enoate, and a regioselective Friedel-Crafts reaction to assemble the core pyrroloindolizine structure. acs.org
The successful synthesis of optically active and isomerically pure (-)-Myrmicarin 215A was instrumental. acs.org Prior to this, this compound and its geometric isomer, Myrmicarin 215B, were often isolated and characterized as a mixture. The availability of a synthetic, isomerically pure sample of this compound allowed for a definitive comparison of its spectroscopic data (¹H and ¹³C NMR) with that of the natural isolate, confirming the previously reported assignments for the mixture. This correlation between the synthetic and natural material provided unequivocal proof of the molecular structure and relative stereochemistry of this compound.
Comparative Structural Analysis with Isomeric and Related Myrmicarin Alkaloids
The structural landscape of Myrmicarin alkaloids is characterized by a diversity of monomeric, dimeric, and trimeric forms. Understanding the subtle yet significant differences between these related compounds is crucial for a comprehensive appreciation of this class of natural products.
Distinguishing this compound from Myrmicarin 215B and Other Analogues
This compound and Myrmicarin 215B are geometric isomers, differing in the configuration of the double bond in the propenyl side chain attached to the pyrroloindolizine core. This compound possesses the (1Z)-1-propenyl configuration. The enantioselective synthesis that produced isomerically pure samples of both (-)-Myrmicarin 215A and (+)-Myrmicarin 215B was a landmark achievement, as it enabled a clear differentiation of their distinct physical and spectroscopic properties for the first time. acs.org
Another closely related analogue is Myrmicarin 217, which shares the same tricyclic core but has a propyl side chain instead of a propenyl group. The synthesis of optically active Myrmicarin 217 further highlights the structural variations within the monomeric Myrmicarin family and provides another point of comparison for structural analysis.
| Compound | Molecular Formula | Key Structural Feature |
| This compound | C₁₅H₂₁N | (1Z)-1-propenyl side chain |
| Myrmicarin 215B | C₁₅H₂₁N | (1E)-1-propenyl side chain |
| Myrmicarin 217 | C₁₅H₂₃N | Propyl side chain |
Structural Relationships to Higher Molecular Weight Myrmicarins (e.g., Myrmicarin 430A)
The monomeric Myrmicarin 215 alkaloids are considered to be the building blocks for the more complex, higher molecular weight members of the family. Myrmicarin 430A, a heptacyclic alkaloid, is structurally composed of two unbranched C₁₅ units, suggesting it is a "dimer" of a Myrmicarin 215-type precursor.
Research has demonstrated that the acid-promoted dimerization of (+)-Myrmicarin 215B can lead to the formation of isomyrmicarin 430A. This transformation underscores a potential biomimetic pathway for the biosynthesis of the more complex Myrmicarin alkaloids. The reactivity of Myrmicarin 215B in this dimerization process highlights its role as a key intermediate in the formation of these intricate heptacyclic structures. While the direct dimerization of this compound to Myrmicarin 430A has not been reported in the same manner, the structural relationship is evident in the shared C₁₅ monomeric units that constitute the larger alkaloid.
| Compound | Molecular Formula | Structural Relationship |
| This compound | C₁₅H₂₁N | Monomeric unit |
| Myrmicarin 430A | C₃₀H₃₈N₂ | Dimeric structure derived from C₁₅ units |
Synthetic Approaches to Myrmicarin 215a and Its Analogues
Total Synthesis Strategies for Myrmicarin 215A
A cornerstone of the synthesis of this compound is the establishment of the correct absolute stereochemistry. The developed pathways are highly enantioselective, ensuring the production of the desired enantiomer in high purity. nih.govacs.org This is critical as different enantiomers of a chiral molecule can exhibit vastly different biological activities. The synthesis provides access to optically active and isomerically pure samples of (4aR)-myrmicarins, including 215A, as well as their respective C4a-epimers. nih.govmit.edu
The enantioselective synthesis of this compound hinges on several key stereoselective transformations. A pivotal step is the copper-catalyzed asymmetric conjugate reduction of a β-pyrrolyl enoate, which effectively sets the absolute stereochemistry at the C4a stereocenter. mit.edu This reaction utilizes a chiral ligand to direct the addition of a hydride, leading to a high enantiomeric excess of the desired product. nih.gov
Furthermore, the final steps to generate the specific Z-alkene geometry of this compound are also highly stereoselective. The synthesis of the acid-sensitive C8-C9 Z-alkene was accomplished through a two-step sequence starting from a tricyclic ketone intermediate. nih.gov This involved an initial dehydration followed by a partial hydrogenation using Lindlar's catalyst, a method known for producing cis (or Z)-alkenes from alkynes. nih.gov These carefully designed stereoselective routes provided the first access to pure samples of this compound. nih.gov
The construction of the central pyrroloindolizine core is a critical phase of the synthesis. nih.gov The strategy involves a regioselective Friedel-Crafts reaction for the crucial cyclization step. nih.govnih.gov The synthesis begins with the coupling of two main fragments, a pyrrole (B145914) derivative and a vinyl triflate, to form a β-pyrrolyl enoate. nih.gov After establishing the stereocenter via asymmetric reduction, the subsequent steps involve the hydrogenation of a C6-C7 alkene and conversion of a tert-butyl ester to a primary iodide. nih.gov This iodide then undergoes a silver tetrafluoroborate (B81430) promoted cyclization, which forms the tricyclic ketone, solidifying the pyrroloindolizine core structure. nih.govmit.edu This ketone is a stable intermediate that can be advanced to this compound. nih.gov
The synthesis of this compound is characterized by its convergent design. nih.govresearchgate.net This approach involves preparing key fragments of the molecule separately and then joining them together at a late stage. This method is often more efficient and flexible than a linear synthesis, where the molecule is built step-by-step from one starting material. The convergent assembly of the β-pyrrolyl enoate intermediate provides all the necessary carbon atoms for the subsequent formation of the tricyclic myrmicarin structure. nih.gov
A key transformation in the convergent synthesis is the stereospecific palladium-catalyzed N-vinylation reaction. mit.edu This reaction couples a pyrrole with a Z-vinyl triflate to form the crucial Z-β-pyrrolyl enoate intermediate. nih.gov This specific coupling is noteworthy as it represented the first instance of a palladium-catalyzed N-vinylation of an azaheterocycle using a vinyl triflate, proceeding with complete retention of the vinyl triflate geometry. nih.gov The reaction is highly efficient, achieving high yields on a multi-gram scale. nih.gov
| Reaction | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| N-Vinylation of Pyrrole 11 with Z-vinyl triflate 10 | Pd₂(dba)₃ / X-Phos | K₃PO₄ | Toluene | 60 °C | 95% | nih.govmit.edu |
To introduce the chirality necessary for the final molecule, a copper-catalyzed enantioselective conjugate reduction is employed. mit.edu This reaction reduces the carbon-carbon double bond of the β-pyrrolyl enoate intermediate, establishing the C4a stereocenter with high enantioselectivity. nih.govmit.edu The process uses a copper catalyst with a chiral BINAP ligand and a siloxane as the stoichiometric reductant. nih.gov This method is highly effective for the asymmetric reduction of β-azaheterocyclic enoates. nih.gov
| Reaction | Catalyst | Ligand | Reductant | Solvent | Temperature | Yield & Enantiomeric Excess (ee) | Reference |
| Asymmetric Reduction of Enoate 9 | 15% Cu(OAc)₂·H₂O | (S)-BINAP | PMHS | THF, tBuOH | 23 °C | 89% yield, 85% ee | mit.edu |
Convergent Synthetic Methodologies
Regioselective Friedel-Crafts Reactions
A pivotal step in the enantioselective total synthesis of this compound is the construction of the key dihydroindolizine intermediate. mit.eduacs.orgnih.gov This is achieved through a highly regioselective intramolecular Friedel-Crafts reaction. mit.edursc.orgnih.gov The strategy, developed by Movassaghi and coworkers, involves the Brønsted acid-catalyzed cyclization of a β-pyrrolyl ester precursor. nih.govacs.org
The reaction proceeds by activating a dimethoxyacetal functional group within the substrate using a Brønsted acid. nih.gov This activation facilitates an electrophilic attack on the electron-rich pyrrole ring. The C8 carbonyl group on the precursor directs the cyclization to occur with high regioselectivity at the C7a position of the pyrrole nucleus, yielding the desired bicyclic vinyl pyrrole. mit.edu Optimized conditions for this transformation involve using a mixture of acetone, acetic acid, and water, which drives the reaction to quantitative conversion, forming the C7a-cyclization product with greater than 10:1 selectivity over other potential isomers. nih.govmit.edu This convergent approach, which also incorporates a stereospecific palladium-catalyzed N-vinylation and a copper-catalyzed asymmetric conjugate reduction, provides efficient, gram-scale access to the crucial optically active dihydroindolizine intermediate. mit.edunih.govresearchgate.net
| Reaction | Reagents and Conditions | Product | Selectivity | Reference |
| Intramolecular Friedel-Crafts Cyclization | Acetone, Acetic Acid, H₂O (2:1:1), 40 °C | Dihydroindolizine intermediate | >10:1 (C7a-cyclization) | mit.edu, nih.gov |
Dehydration and Partial Hydrogenation Sequences
The specific geometry of the C8-C9 double bond is a defining feature of this compound, which possesses a (Z)-alkene. Its synthesis from the common tricyclic ketone precursor is accomplished through a precise two-step sequence involving dehydration and partial hydrogenation. nih.govnih.gov
The first step is the dehydration of the C8-ketone. This is achieved using 2-chloro-3-ethylbenzoxazolium tetrafluoroborate, which converts the ketone into a C8-C9 alkyne intermediate. nih.govresearchgate.net This alkyne has been found to be a particularly sensitive and unstable compound, requiring immediate isolation and purification at low conversion rates (12-19%) to achieve good yields based on the recovered starting material (75-80%). nih.gov
In the second step, the sensitive alkyne is subjected to a partial reduction using Lindlar catalyst under a dihydrogen atmosphere. nih.govnih.gov This poisoned catalyst facilitates the stereoselective syn-addition of hydrogen across the triple bond, yielding exclusively the (Z)-alkene of this compound. nih.gov This sequence provides a reliable method for accessing the geometrically pure isomer. nih.gov
| Step | Reaction | Reagents | Key Feature | Reference |
| 1 | Dehydration | 2-chloro-3-ethylbenzoxazolium tetrafluoroborate | Forms a highly sensitive C8-C9 alkyne intermediate. | nih.gov, researchgate.net |
| 2 | Partial Hydrogenation | Lindlar catalyst, H₂ | Stereoselectively forms the target (Z)-alkene. | nih.gov, nih.gov |
Formal Synthesis and Route Optimization for this compound Precursors
Expedient Access to Key Dihydroindolizine and Tricyclic Intermediates
This dihydroindolizine is then elaborated into the core tricyclic ketone intermediate. nih.gov This process involves:
Hydrogenation: The C6-C7 alkene of the dihydroindolizine is hydrogenated to give the corresponding tetrahydroindolizine. nih.govnih.gov
Functional Group Conversion: The tert-butyl ester at the C3 position is selectively reduced to a primary alcohol, which is then converted into a primary iodide. acs.orgnih.gov
Intramolecular Cyclization: Under strictly anhydrous conditions, the primary iodide is treated with silver tetrafluoroborate. This promotes an intramolecular C2-alkylation of the pyrrole nucleus, furnishing the target tricyclic ketone in high yield (75-80%). acs.orgnih.gov This air-stable solid serves as a common precursor for various tricyclic myrmicarins, including this compound. mit.edulookchem.com
Challenges in Handling Acid- and Air-Sensitive Intermediates
A significant challenge in the synthesis and handling of this compound and its precursors is their pronounced sensitivity to both acid and air. mit.edunih.govnih.gov Intermediates that lack the stabilizing C8-ketone group, as well as the final myrmicarin products, are particularly susceptible to degradation. nih.gov
Air Sensitivity: Exposure to oxygen leads to significant air oxidation. nih.gov For instance, benzene-d₆ solutions of this compound readily convert to the corresponding C6-C7 didehydro derivative, Myrmicarin 213A, upon exposure to oxygen. nih.gov Prolonged exposure results in the complete decomposition of the compounds. nih.gov Consequently, all manipulations of these tricyclic derivatives must be performed under a strictly inert atmosphere, such as argon. nih.gov
Acid Sensitivity: The alkaloids are also highly sensitive to acid. Brief exposure of this compound to silica (B1680970) gel, which has an acidic surface, is sufficient to cause partial isomerization to its (E)-isomer, Myrmicarin 215B. nih.gov Acid-catalyzed dehydration of alcohol intermediates in the synthesis also requires careful control to achieve the desired stereochemical outcome. nih.gov This inherent reactivity necessitates careful handling, purification using pre-treated supports (e.g., triethylamine-pretreated silica gel), and controlled reaction conditions to prevent decomposition and isomerization. mit.edunih.gov
Synthesis of this compound Derivatives and Stereoisomers
Preparation of Isomerically Pure this compound Samples
The development of stereoselective routes has enabled the first preparation of isomerically pure samples of this compound. mit.edunih.gov The key to accessing the geometrically pure (Z)-alkene lies in the specific synthetic sequence starting from the common tricyclic ketone precursor. nih.gov
The enantioselective synthesis provides access to both enantiomers of the tricyclic ketone. acs.orgnih.gov For example, starting with the (R)-ketone, the two-step dehydration and partial hydrogenation sequence yields (−)-(R)-Myrmicarin 215A. nih.gov Conversely, using the (S)-ketone as the starting material provides (+)-(S)-Myrmicarin 215A. nih.gov This strategy ensures that the (Z)-isomer is formed exclusively, without contamination from the corresponding (E)-isomer, Myrmicarin 215B, which is prepared via a different route involving reduction of the ketone to an alcohol followed by acid-catalyzed dehydration. nih.govnih.gov The successful synthesis of these optically active and isomerically pure samples has been confirmed by their specific rotation values. nih.gov
| Compound | Starting Material | Specific Rotation [α]²⁰D | Reference |
| (−)-(R)-Myrmicarin 215A | (R)-Tricyclic Ketone | -53.8 (c 0.045, CH₂Cl₂) | nih.gov |
| (+)-(S)-Myrmicarin 215A | (S)-Tricyclic Ketone | +49.8 (c 0.090, CH₂Cl₂) | nih.gov |
Exploration of C4a Epimers and Other Stereochemical Variants
The stereochemistry of the Myrmicarin alkaloids is a critical aspect of their chemical identity and biological activity. Research into the synthesis of this compound has also led to the intentional synthesis and characterization of its stereochemical variants, most notably its C4a epimer. This exploration allows for a deeper understanding of the structural nuances that define this class of compounds and provides access to a broader range of molecules for further study.
An enantioselective total synthesis approach has been successfully employed to produce not only the naturally occurring (4aR)-Myrmicarin 215A but also its corresponding C4a epimer. researchgate.netresearchgate.netnih.govnih.gov This strategy provides optically active and isomerically pure samples of these compounds, which is essential for detailed stereochemical analysis and the investigation of their properties. researchgate.netresearchgate.netnih.govnih.gov
The synthesis of these stereoisomers often diverges from a common intermediate. For instance, a key tricyclic ketone can be used to produce various Myrmicarin alkaloids and their analogs. The stereochemical outcome at the C4a position is established earlier in the synthetic sequence, for example, through a copper-catalyzed enantioselective conjugate reduction, which sets the absolute stereochemistry of a key dihydroindolizine intermediate. researchgate.netresearchgate.netnih.govnih.gov
The synthesis of the C8-C9 Z-alkene characteristic of this compound is a delicate process due to its acid sensitivity. A common method involves the dehydration of a precursor ketone, followed by a partial hydrogenation using Lindlar catalyst to stereoselectively form the Z-double bond. This stereoselective route has provided the first samples of geometrically pure this compound.
In addition to the C4a epimer of this compound, the synthesis of other related stereoisomers has also been reported. For example, the reduction of an intermediate tricyclic ketone with lithium aluminum hydride can yield C8-epimeric alcohols. These alcohols can then be used in subsequent steps to generate other Myrmicarin analogs.
The following table summarizes the key stereochemical variants of this compound that have been synthesized and the key synthetic steps involved in their preparation.
| Compound | Key Synthetic Transformation | Precursor | Reagents | Outcome |
| This compound | Dehydration and partial hydrogenation | Tricyclic Ketone | 1. 2-chloro-3-ethylbenzoxazolium tetrafluoroborate 2. Lindlar catalyst, H₂ | Stereoselective formation of the C8-C9 Z-alkene. |
| (4aS)-Myrmicarin 215A (C4a epimer) | Enantioselective synthesis | Dihydroindolizine intermediate | Not specified in abstracts | Synthesis of the optically active C4a epimer. researchgate.netresearchgate.netnih.govnih.gov |
| Myrmicarin 215B | Acid-catalyzed dehydration | C8-epimeric alcohols | Acetic acid or acidic workup (pH 2) | Exclusive formation of the C8-C9 E-alkene. |
| Myrmicarin 217 | Exhaustive reduction | Tricyclic Ketone | Lithium aluminum hydride (high temperature) | Complete reduction of the C3-carbonyl. |
| C8-epimeric alcohols | Reduction | Tricyclic Ketone | Lithium aluminum hydride (0 °C) | Formation of a ~1:1 mixture of C8-epimers. |
This systematic exploration and synthesis of stereochemical variants are crucial for building a comprehensive library of Myrmicarin-related compounds and for probing the structure-activity relationships within this fascinating family of alkaloids.
Biosynthetic Hypotheses and Pathways of Myrmicarin 215a
Proposed Biomimetic Biosynthesis of Myrmicarin 215A
Biomimetic synthesis, which mimics hypothetical biosynthetic pathways, has been a valuable tool in probing the formation of complex natural products like this compound. These studies not only provide a chemical basis for the proposed transformations but also offer insights into the plausible biological mechanisms at play.
Hypothetical Origins from Amino Acid Precursors
The biosynthesis of alkaloids is fundamentally rooted in amino acid metabolism. egpat.comyoutube.comresearchgate.net Different classes of alkaloids arise from specific amino acid precursors; for instance, pyrrolizidine (B1209537) and indolizidine alkaloids often derive from ornithine, lysine (B10760008), proline, or glutamic acid. researchgate.netrsc.orgnih.gov In the case of the Myrmicarin family, a significant breakthrough in understanding their origins comes from the successful synthesis of (R)-myrmicarin 217 and a mixture of (R)-myrmicarin 215 isomers starting from D-glutamic acid. nih.gov This suggests that glutamic acid is a plausible precursor for the pyrroloindolizidine core of this compound. The proposed pathway would likely involve the transformation of glutamic acid into a suitable heterocyclic intermediate, which then undergoes further cyclizations and modifications to form the characteristic tricyclic structure of the myrmicarins.
| Alkaloid Class | Common Amino Acid Precursors |
| Pyrrolizidine Alkaloids | Ornithine, Arginine, Proline |
| Indolizidine Alkaloids | Lysine, Proline |
| Loline (B1675033) Alkaloids | L-proline, L-homoserine nih.gov |
| Myrmicarin Alkaloids | D-glutamic acid (hypothesized) nih.gov |
Role of Unsaturated Derivatives in Proposed Biosynthetic Cascades
A recurring theme in the proposed biosynthesis of this compound is the crucial role of unsaturated intermediates. It is hypothesized that this compound and its geometric isomer, Myrmicarin 215B, could arise from the cyclization of a doubly unsaturated analog of another Myrmicarin alkaloid, M237. The presence of trace amounts of alkaloids with a mass of 233 in the poison gland secretions of Myrmicaria ants lends support to the existence of such an unsaturated intermediate.
Further evidence for the importance of unsaturation comes from studies on the interconversion of myrmicarins. For example, the conversion of an unsaturated derivative of Myrmicarin 237A into Myrmicarin 217 points to a potential biosynthetic link involving unsaturated precursors. nih.gov Biomimetic studies have also explored the dimerization of the tricyclic myrmicarins to form more complex members of the family, a process that is thought to proceed through unsaturated intermediates. nih.govresearchgate.net
Enzymatic Mechanisms in this compound Biogenesis
While the specific enzymes responsible for the biosynthesis of this compound have not yet been identified, speculation on the types of enzymatic transformations involved can be drawn from chemical synthesis and studies of analogous alkaloid pathways.
Speculative Enzymatic Transformations in Pyrroloindolizidine Formation
The formation of the pyrroloindolizidine core of this compound likely involves a series of enzyme-catalyzed reactions. Drawing parallels from chemical syntheses, a key step could be a regioselective Friedel-Crafts-type cyclization to form the bicyclic vinyl pyrrole (B145914) intermediate. nih.gov Subsequent intramolecular cyclization would then establish the tricyclic framework.
The enzymatic machinery for these transformations would likely include:
Cyclases: To catalyze the formation of the ring structures.
Dehydrogenases: To introduce the unsaturation that is critical for the proposed biosynthetic cascades.
Reductases: To stereoselectively reduce specific bonds.
Insights from Analogous Alkaloid Biosynthetic Studies
The study of other pyrrolizidine and indolizidine alkaloid biosynthetic pathways provides a valuable framework for understanding this compound formation. For instance, the biosynthesis of loline alkaloids involves the condensation of L-proline and L-homoserine. nih.gov The biosynthesis of the indolizidine alkaloid swainsonine (B1682842) is particularly illustrative, employing a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid enzyme to construct the backbone, followed by tailoring enzymes such as dioxygenases for hydroxylation and an imine reductase for stereospecific reduction. biorxiv.org It is plausible that the biosynthesis of this compound utilizes a similar enzymatic logic, with a core set of enzymes to build the fundamental structure and a suite of tailoring enzymes to generate the diversity seen within the Myrmicarin family. The biosynthesis of many lysine-derived alkaloids is initiated by a lysine decarboxylase and a copper amine oxidase, which could also be involved in the initial steps of Myrmicarin biosynthesis if lysine is a precursor. nih.gov
Interrelationships in Myrmicarin Family Biosynthesis
The members of the Myrmicarin family are not thought to be synthesized in isolation but rather as part of an interconnected biosynthetic network. A central hypothesis is that the more complex, higher molecular weight myrmicarins are formed through the dimerization or trimerization of simpler tricyclic members.
A significant finding supporting this is the efficient and highly diastereoselective Brønsted acid-induced dimerization of Myrmicarin 215B to generate the heptacyclic structure, isomyrmicarin 430A. nih.govresearchgate.netrsc.org This reaction is considered to be a potential biomimetic model for the biosynthesis of the more complex Myrmicarin 430A. The proposed mechanism involves an ionic dimerization process.
Proposed Pathways Leading from Monomeric Myrmicarins (e.g., 215A) to Oligomeric Forms
The leading hypothesis for the formation of complex, high-molecular-weight Myrmicarin alkaloids posits that they arise from the oligomerization of simpler, monomeric precursors such as the tricyclic Myrmicarins. researchgate.net This proposal is supported by the observation that the complex structures contain recognizable substructures of their simpler counterparts.
One of the key proposals, put forth by Schröder and Francke, suggests that a doubly unsaturated derivative of Myrmicarin 237 could serve as a common biogenetic precursor to these alkaloids. researchgate.net They postulate that this compound and its isomer Myrmicarin 215B could be formed through the cyclization of a doubly unsaturated analogue of Myrmicarin 237. researchgate.net The presence of trace amounts of alkaloids with a mass of 233 in the poison gland secretions is cited as potential evidence for this intermediate. researchgate.net
Further research has explored this biosynthetic hypothesis through a biomimetic approach, focusing on the dimerization of tricyclic Myrmicarins. researchgate.netrsc.org Studies have demonstrated that Myrmicarin 215B can undergo an efficient and highly diastereoselective dimerization when induced by a Brønsted acid. rsc.organnualreviews.orgresearcher.life This process leads to the formation of a new heptacyclic structure, termed isomyrmicarin 430A. rsc.org The proposed mechanism for this dimerization involves the protonation of Myrmicarin 215B, which leads to the formation of a highly reactive azafulvenium ion. annualreviews.org This reactive intermediate is then thought to undergo a stepwise carbon-carbon bond formation to yield the dimeric structure. annualreviews.org
This acid-catalyzed dimerization provides a plausible model for the biosynthesis of the more complex Myrmicarin alkaloids, suggesting that simpler monomers like this compound and 215B are key building blocks in the generation of the diverse array of oligomeric forms. researchgate.netnih.gov
Table 1: Proposed Biosynthetic Steps from Monomeric to Oligomeric Myrmicarins
| Step | Description | Proposed Precursor(s) | Proposed Product(s) | Key Evidence/Hypothesis |
| 1 | Formation of Monomeric Tricyclic Myrmicarins | Doubly unsaturated analogue of Myrmicarin 237 | This compound, Myrmicarin 215B | Postulated by Schröder and Francke; supported by trace mass spectrometry evidence. researchgate.net |
| 2 | Dimerization of Monomeric Units | Myrmicarin 215B | Isomyrmicarin 430A (a dimeric Myrmicarin) | Demonstrated through biomimetic synthesis via Brønsted acid-induced dimerization. rsc.organnualreviews.org |
| 3 | Further Oligomerization | Tricyclic Myrmicarins (e.g., 215A, 215B) | Complex, higher-molecular-weight Myrmicarins | Hypothesized to occur through similar dimerization or trimerization mechanisms. researchgate.net |
Comparison with Biosynthetic Routes of Other Ant Alkaloids
The proposed biosynthetic pathway for Myrmicarin alkaloids, characterized by the oligomerization of complex heterocyclic monomers, stands in contrast to the biosynthetic routes identified or proposed for several other classes of ant alkaloids. Many ant alkaloids, particularly those found in the venom of fire ants (Solenopsis species), are thought to be derived from fatty acid metabolism.
For instance, the piperidine (B6355638) alkaloids, such as the solenopsins, are hypothesized to be synthesized through the linear concatenation of acetate (B1210297) units, similar to the biosynthesis of other polyketide-derived natural products. researchgate.net This pathway involves the formation of a carbon skeleton from acetate, which is then cyclized and further modified to produce the final alkaloid structure. researchgate.net Δ1,2- and Δ1,6-piperideines are proposed as key intermediates in the biosynthesis of these piperidine alkaloids. researchgate.netmdpi.com
Similarly, other ant alkaloids like the indolizidines (e.g., monomorine I from Monomorium pharaonis) and pyrrolizidines are also believed to have biosynthetic origins that differ from the Myrmicarins. rsc.org While detailed biosynthetic studies for all ant alkaloids are not available, the existing evidence points towards diverse origins, including pathways derived from amino acids or polyketides. rsc.org Some ant species are also known to sequester alkaloids from their diet, adding another layer of complexity to the origin of these compounds. nih.gov
The biosynthesis of Myrmicarins through the assembly of pre-formed complex monomeric units represents a more intricate and arguably more specialized pathway compared to the more common acetate-derived routes seen in other ant genera.
Table 2: Comparison of Proposed Biosynthetic Pathways of Ant Alkaloids
| Alkaloid Class | Example Compound(s) | Ant Genus | Proposed Biosynthetic Pathway | Key Precursors |
| Myrmicarins | This compound | Myrmicaria | Oligomerization of monomeric units | Tricyclic Myrmicarin monomers researchgate.net |
| Piperidines | Solenopsins | Solenopsis | Polyketide pathway (fatty acid-like) | Acetate units researchgate.net |
| Indolizidines | Monomorine I | Monomorium | Not fully elucidated, likely distinct from Myrmicarins | Amino acids or other primary metabolites |
| Pyrrolizidines | Various | Solenopsis | Not fully elucidated | Likely derived from amino acids |
Reactivity Profile and Mechanistic Investigations of Myrmicarin 215a
Acid-Promoted Dimerization of Myrmicarin 215A and Related Monomers
The dimerization of Myrmicarin monomers is a key transformation, typically initiated by a Brønsted acid. While this compound is a primary isomer isolated from natural sources, studies have shown that under acidic dimerization conditions, it yields a product identical to that formed from Myrmicarin 215B. nih.gov This suggests that the reaction may proceed through the isomerization of this compound to the more reactive Myrmicarin 215B isomer, which then undergoes dimerization.
Formation of Heptacyclic Structures (e.g., Isomyrmicarin 430A)
The acid-promoted dimerization of Myrmicarin 215B, and by extension this compound, leads to the formation of a complex heptacyclic (seven-ring) structure. nih.govrsc.org This reaction represents a significant increase in molecular complexity from the tricyclic monomer. Treatment of Myrmicarin 215B with a Brønsted acid like trifluoroacetic acid (TFA) results in its complete conversion to a single dimeric product, initially as a heptacyclic iminium ion. acs.org Subsequent deprotonation of this intermediate yields the neutral, air-sensitive heptacyclic diene known as Isomyrmicarin 430A. nih.govacs.org This product is an isomer of the naturally occurring Myrmicarin 430A, differing in its connectivity and stereochemistry at one center. acs.org The successful and efficient formation of this heptacyclic framework provides strong support for the hypothesis that complex Myrmicarin alkaloids could be biosynthesized through the dimerization of simpler tricyclic precursors. nih.gov
Diastereoselectivity and Regioselectivity in Dimerization Reactions
The acid-promoted dimerization is characterized by a high degree of stereocontrol. The reaction is described as a highly efficient and diastereoselective process, yielding a single diastereomer of the heptacyclic product. nih.govrsc.orgnih.gov This stereoselectivity is proposed to arise from a "convex face to convex face approach" of the two monomer units during the key bond-forming step, which minimizes steric hindrance and leads to the observed product stereochemistry. nih.gov
The reaction is also highly regioselective. The final structure of Isomyrmicarin 430A is the result of a specific sequence of bond formations. Mechanistic proposals suggest an initial intermolecular carbon-carbon bond formation is followed by an intramolecular cyclization to complete the heptacyclic core. nih.govacs.org The resulting product, Isomyrmicarin 430A, is regioisomeric to the natural alkaloid Myrmicarin 430A, validating the general dimerization strategy while also highlighting the subtle factors that control the precise connectivity in these complex reactions. acs.org
Mechanistic Studies of this compound Dimerization
Detailed mechanistic studies have been crucial in understanding the dimerization process. These investigations have ruled out concerted pathways in favor of a stepwise, ionic mechanism that proceeds through highly reactive intermediates.
Role of Azafulvenium Ion Intermediates
Central to the ionic mechanism is the formation of a highly electrophilic azafulvenium ion intermediate. nih.govacs.org The process begins with the protonation of the Myrmicarin 215B monomer at its C9 position by a Brønsted acid. nih.govacs.org This protonation event generates a transient, highly reactive tricyclic azafulvenium ion. nih.govacs.org This cation is a powerful electrophile.
This electrophilic azafulvenium ion is then trapped by the nucleophilic vinyl group of a second, neutral molecule of Myrmicarin 215B. acs.org This intermolecular reaction forms a new carbon-carbon bond and generates a larger, hexacyclic azafulvenium ion intermediate. nih.govnih.gov A final intramolecular cyclization step then occurs to furnish the stable heptacyclic skeleton of Isomyrmicarin 430A. nih.gov The intermediacy of these azafulvenium ions is the cornerstone of the proposed dimerization mechanism. nih.gov
Influence of pH and Concentration on Reaction Kinetics and Product Distribution
The kinetics and outcome of the dimerization are sensitive to the reaction conditions, particularly pH (acid concentration) and the concentration of the Myrmicarin monomer.
A delicate balance of acidity is required for the reaction to proceed efficiently. While a Brønsted acid is necessary to generate the catalytic azafulvenium ion, an excessive concentration of acid is detrimental. In the presence of a large excess of acid (e.g., >100 equivalents of TFA), the reaction is significantly inhibited. nih.gov This is because the high acid concentration leads to the protonation of nearly all Myrmicarin molecules, including the nucleophilic partner. nih.gov With an insufficient concentration of the neutral monomer available to act as a nucleophile, the dimerization stalls. nih.gov Conversely, the reaction proceeds smoothly at low concentrations (e.g., 0.005 M) when stoichiometric amounts of acid are used. nih.gov Trace amounts of acid, such as that generated photochemically from a dichloromethane (B109758) solvent, can also be sufficient to promote the dimerization. nih.gov
The initial product of the dimerization, Isomyrmicarin 430A, is considered the kinetic product. Under prolonged exposure to acidic conditions, this can isomerize to a different heptacyclic structure, Isomyrmicarin 430B, which is the thermodynamic product. nih.govmit.edu This isomerization occurs via a reversible fragmentation back to tricyclic azafulvenium ions, demonstrating the dynamic nature of the system. nih.govmit.edu
The table below summarizes findings from studies on the dimerization of Myrmicarin 215B under various conditions, illustrating the impact of solvent and acid on the reaction.
| Entry | Acid (Equivalents) | Solvent | Concentration (M) | Time (h) | Product / Conversion |
|---|---|---|---|---|---|
| 1 | TFA (1.1) | Benzene-d6 (B120219) | 0.050 | 0.5 | Quantitative conversion to Isomyrmicarin 430A precursor |
| 2 | TFA (>100) | Benzene-d6 | 0.003 | >24 | <5% dimeric product; mostly protonated monomer |
| 3 | Acetic Acid | Benzene | Not Specified | Gradual | Formation of M215B from precursor |
| 4 | Photogenerated DCl | CD2Cl2 | Not Specified | >1 | Formation of Isomyrmicarin 430A, followed by isomerization to Isomyrmicarin 430B |
Oxidation and Decomposition Pathways of this compound
This compound, a tricyclic alkaloid, demonstrates significant chemical instability, particularly its sensitivity to both air oxidation and acid-catalyzed decomposition. nih.govnih.gov This reactivity is a notable characteristic of the myrmicarin family, especially for intermediates that lack a C8-ketone. nih.gov The inherent sensitivity of these compounds necessitates careful handling during isolation and synthesis, with all manipulations often conducted under an inert argon atmosphere to prevent degradation. nih.gov Prolonged exposure to oxygen has been observed to lead to the complete decomposition of the tricyclic myrmicarin structures. nih.gov
The C8-C9 Z-alkene configuration in this compound is particularly sensitive to acid. nih.gov This susceptibility is so pronounced that even brief exposure to silica (B1680970) gel during thin-layer chromatography is sufficient to induce partial conversion to its isomer, Myrmicarin 215B. nih.gov This highlights the compound's delicate nature and the challenges associated with its purification and characterization. nih.gov
The primary degradation pathway for this compound upon exposure to air is oxidation. nih.gov This process leads to the formation of the corresponding C6-C7 didehydro derivative. nih.gov Specifically, benzene-d6 solutions of this compound have been observed to convert directly to Myrmicarin 213A when exposed to oxygen. nih.gov This suggests a direct oxidation mechanism affecting the pyrroloindolizine core. While this initial oxidation product has been identified, further prolonged exposure to oxygen results in the complete decomposition of both the original tricyclic myrmicarins and their dehydrogenated derivatives. nih.gov
Table 1: Air Oxidation Products of Myrmicarin Alkaloids
| Precursor Compound | Oxidation Product | Conditions |
|---|---|---|
| This compound | Myrmicarin 213A | Exposure to oxygen nih.gov |
| Myrmicarin 215B | Myrmicarin 213B | Exposure to oxygen nih.gov |
Isomerization Phenomena Involving this compound
The C8-C9 alkene bond in this compound is a key site of reactivity, exhibiting a propensity for isomerization. This compound is characterized by a Z-configuration of this double bond, which is notably sensitive to acidic conditions. nih.gov Research has shown that even a mild acidic environment, such as that provided by silica gel, can catalyze the partial isomerization of this compound into Myrmicarin 215B, which possesses the more stable E-alkene configuration. nih.gov This facile isomerization underscores the thermodynamic instability of the Z-isomer relative to the E-isomer.
The dynamic relationship between this compound and Myrmicarin 215B is primarily governed by the isomerization of the C8-C9 double bond. While this compound readily converts to Myrmicarin 215B in the presence of acid, the reverse reaction has also been noted under specific conditions, such as the irradiation of Myrmicarin 215B in non-chlorinated solvents. nih.gov
In studies involving acid-promoted dimerization, when this compound was treated with trifluoroacetic acid (TFA), a trace amount of Myrmicarin 215B was detected almost immediately. nih.gov However, the monomer that persisted throughout the reaction was exclusively this compound. nih.gov This observation led researchers to conclude that the rate of C8-C9 alkene isomerization from this compound to 215B is slower than the subsequent acid-promoted dimerization of the newly formed Myrmicarin 215B. nih.gov Despite the ease of conversion to the E-isomer, this compound (Z-isomer) is the major isomer isolated from the poison gland secretions of the ant Myrmicaria opaciventris. nih.gov
Table 2: Isomerization Behavior of this compound
| Condition | Observation | Inferred Mechanism/Rate |
|---|---|---|
| Brief exposure to silica gel | Partial conversion of this compound to Myrmicarin 215B. nih.gov | Acid-catalyzed isomerization of the C8-C9 Z-alkene. nih.gov |
Structure Activity Relationship Sar Studies of Myrmicarin 215a and Its Derivatives
Systematic Modification of Myrmicarin 215A Structure
The systematic alteration of the this compound framework has been instrumental in understanding the chemical principles governing its behavior. This has primarily been achieved through the targeted synthesis of analogues with different stereochemical configurations and functional groups.
The total synthesis of Myrmicarin alkaloids has enabled access to not only the natural products themselves but also to a variety of their stereoisomers and functionalized derivatives. Researchers have successfully developed enantioselective syntheses to produce optically active and isomerically pure samples of (4aR)-myrmicarins 215A, 215B, and 217, as well as their respective C4a epimers. mit.edumit.edu
A key strategy in these syntheses involves a convergent approach, featuring key transformations such as a stereospecific palladium-catalyzed N-vinylation of a pyrrole (B145914) with a vinyl triflate, a copper-catalyzed enantioselective conjugate reduction of a β-pyrrolyl enoate, and a regioselective Friedel-Crafts reaction. mit.edumit.edu This has allowed for the creation of a library of Myrmicarin analogues, which have been crucial for studying the impact of stereochemistry on their chemical properties. For instance, the synthesis of both enantiomers of the tricyclic Myrmicarin alkaloids has been achieved, providing access to previously unobtainable stereochemical arrangements. researchgate.net
Furthermore, the synthesis of derivatives with modified functional groups has been explored. For example, the reduction of the C8 carbonyl group in a common precursor leads to Myrmicarin 217, while different reaction conditions can yield the C8-C9 Z-alkene of this compound or the C8-C9 E-alkene of Myrmicarin 215B. nih.gov These synthetic achievements have been fundamental in dissecting the role of specific structural features in the reactivity of these alkaloids.
A significant finding from SAR studies is the profound impact of the C8-C9 double bond stereochemistry on the dimerization propensity of Myrmicarin 215 isomers. It has been observed that Myrmicarin 215B, which possesses an E-configured double bond, undergoes an efficient and highly diastereoselective Brønsted acid-induced dimerization to form a heptacyclic structure known as isomyrmicarin 430A. nih.govrsc.org This reaction is believed to proceed through a non-concerted ionic process. nih.govrsc.org
In contrast, this compound, with its Z-configured double bond, does not readily dimerize under the same conditions. This highlights a critical structural requirement for the dimerization process. The ability of pyrroloindolizine derivatives to act as precursors to azafulvenium ions upon treatment with Brønsted or Lewis acids is a key factor in their dimerization. mit.edu The geometry of the double bond in Myrmicarin 215B appears to be more conducive to the formation of the necessary intermediates for this complex transformation.
The dimerization of Myrmicarin 215B is also reversible, leading to the formation of another heptacyclic product, isomyrmicarin 430B, which has a C1,C2-trans, C2,C3-trans substituted cyclopentane (B165970) ring. mit.edu Mechanistic studies suggest that isomyrmicarin 430B is formed through the isomerization of isomyrmicarin 430A via fragmentation back to the tricyclic azafulvenium ions. mit.edu This dynamic and reversible dimerization process underscores the intricate relationship between the structure of the monomeric units and the formation of the more complex, higher-order Myrmicarin alkaloids. mit.edu
Correlating Structural Features with Mechanistic Aspects of Biological Interactions
The structural features of this compound and its derivatives are intrinsically linked to their biological and ecological roles, which are thought to be mediated through specific molecular interactions.
The pyrroloindolizidine core is the fundamental structural motif of the Myrmicarin alkaloids, and modifications to this core have a significant impact on molecular recognition, particularly in the context of dimerization. The dimerization process itself can be viewed as a form of molecular self-recognition, where one molecule of Myrmicarin 215B acts as a nucleophile and another, upon protonation, acts as an electrophile.
The Myrmicarin alkaloids are found in the poison gland secretions of Myrmicaria ants, and their complex structures are likely related to their function as chemical defense agents. nih.govresearchgate.net While specific protein or nucleic acid targets have not been definitively identified, the dimerization and oligomerization of the simpler Myrmicarin alkaloids are thought to be a key aspect of their ecological role. This process leads to a rapid increase in molecular complexity and the formation of larger, more structurally diverse compounds within the venom.
The proposed "biomimetic" synthesis of the more complex Myrmicarins from monomeric precursors like Myrmicarin 215B suggests that the "ecological target" may, in fact, be the chemical environment of the venom itself. nih.gov The binding motifs in this context would be the reactive intermediates, such as the azafulvenium ions, that are formed under the acidic conditions of the venom. The ability of Myrmicarin 215B to efficiently form these intermediates and undergo dimerization is a key feature that likely contributes to the potent toxicity of the ant's venom. The resulting dimeric and oligomeric structures would have significantly different shapes, sizes, and chemical properties compared to the monomers, allowing them to potentially interact with a wider range of biological targets in a predator or competitor.
Computational Approaches in this compound SAR Analysis
Computational methods have become an increasingly important tool in understanding the complex reactivity of Myrmicarin alkaloids. Quantum chemical calculations have been employed to investigate the mechanistic aspects of the dimerization process and to rationalize the observed differences in reactivity between this compound and 215B. researchgate.netcolumbia.edu
These theoretical studies have been used to model the proposed intermediates, such as the azafulvenium ions, and to calculate the energetics of different reaction pathways. nih.gov For example, molecular orbital analysis was used to evaluate a potential single-step cyclopentannulation event involving a concerted [6πa+2πs] cycloaddition between Myrmicarin 215B and a Z-azafulvenium ion. nih.gov Such calculations can provide valuable insights into the transition states and the stereochemical outcomes of these complex reactions.
Furthermore, computational studies, in combination with synthetic experiments, have been used to question the feasibility of a purely acid-promoted biomimetic synthesis for the formation of the higher-order Myrmicarin structures. researchgate.net These findings suggest that other factors, such as enzymatic catalysis, may also play a role in the biosynthesis of these intricate natural products. The synergy between synthetic chemistry and computational analysis continues to be a powerful approach for unraveling the SAR of the Myrmicarin alkaloids and for guiding the design of future studies.
Molecular Modeling and Docking Studies for Structure-Function Insights
Molecular modeling and docking are indispensable computational techniques for predicting how a ligand, such as this compound, might interact with a biological target at the molecular level. nih.govcal-tek.eu These methods are crucial in structure-based drug design for optimizing lead compounds. nih.gov Although specific protein targets for myrmicarin alkaloids are yet to be fully characterized, the principles of these techniques can be outlined to demonstrate their potential for providing structure-function insights.
Molecular modeling can be used to analyze the three-dimensional structure of this compound and its isomers, such as Myrmicarin 215B. This involves calculating the most stable conformations and understanding the spatial arrangement of atoms, which is critical for their reactivity and potential biological function. For instance, modeling studies could illuminate the energetic favorability of the isomerization of this compound to Myrmicarin 215B, a key step observed prior to dimerization. nih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through scoring functions. scielo.sa.cr If a receptor target for this compound's paralytic activity were identified, docking studies would involve:
Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structure of the target protein and optimizing the 3D structure of this compound and its derivatives.
Defining the Binding Site: Identifying the active site or binding pocket of the protein.
Docking Simulation: Using algorithms to fit the ligands into the binding site in various conformations and orientations.
Scoring and Analysis: Ranking the poses based on binding energy scores and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.
Studies on the acid-promoted dimerization of myrmicarins provide a tangible example of reactivity that can be explored through computational chemistry. nih.govrsc.org The proposed mechanism involves the formation of a reactive azafulvenium ion intermediate. mit.edunih.gov Molecular modeling could be employed to calculate the stability of this intermediate and map the reaction pathway, providing insights into the high stereoselectivity of the dimerization process that leads to compounds like isomyrmicarin 430A. nih.govresearchgate.net
To illustrate the potential output of such studies, the following interactive table presents hypothetical docking scores for this compound and a derivative against a putative ion channel target, a class of proteins often implicated in paralytic activity.
| Compound | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Number of Hydrogen Bonds (Hypothetical) |
|---|---|---|---|
| This compound | -8.5 | Trp-120, Phe-250, Ser-300 | 1 |
| Myrmicarin 217 | -7.9 | Trp-120, Phe-250 | 0 |
| Myrmicarin 215B | -8.7 | Trp-120, Phe-250, Ser-300, Gln-302 | 2 |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity, be it biological potency or chemical reactivity. wikipedia.org This methodology allows for the prediction of the activity of new, unsynthesized compounds. mdpi.com While no formal QSAR studies have been published for the Myrmicarin family, the successful enantioselective synthesis of several tricyclic analogs, including this compound, Myrmicarin 215B, Myrmicarin 217, and their epimers, provides the necessary chemical diversity for such an analysis. nih.govacs.orgresearchgate.net
A QSAR study on myrmicarin derivatives would typically involve the following steps:
Data Set Assembly: Compiling a list of myrmicarin analogs with known structures and measured biological activities (e.g., inhibitory concentration (IC50) against a specific target).
Descriptor Calculation: Computing a wide range of molecular descriptors for each analog. These can include physicochemical properties (e.g., LogP for hydrophobicity, pKa), electronic descriptors (e.g., dipole moment, orbital energies), and topological indices that describe the molecule's shape and connectivity. nih.gov
Model Development: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that finds the best correlation between the calculated descriptors and the observed biological activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
The known synthetic analogs of this compound provide a clear basis for a potential QSAR study.
| Compound Name | Structure | Key Structural Difference from this compound |
|---|---|---|
| This compound | ![]() | Reference compound; (Z)-1-propenyl group at C2. |
| Myrmicarin 215B | ![]() | Isomeric double bond at C8-C9 is shifted into the ring compared to the exocyclic double bond in the propenyl group of 215A. |
| Myrmicarin 217 | ![]() | The propenyl group at C2 is fully saturated to a propyl group. |
Note: The images in the table above are illustrative placeholders representing the chemical structures.
A hypothetical QSAR model could take the form of an equation like: pIC50 = c0 + (c1 * LogP) + (c2 * DipoleMoment) - (c3 * MolecularWeight)
The following interactive table illustrates how data for a QSAR study on myrmicarin derivatives might be organized, including hypothetical descriptor values and predicted activity.
| Compound | LogP (Hydrophobicity) | Molar Refractivity | Dipole Moment (Debye) | Hypothetical pIC50 |
|---|---|---|---|---|
| This compound | 4.1 | 72.5 | 1.8 | 6.5 |
| Myrmicarin 215B | 3.9 | 72.3 | 2.1 | 6.8 |
| Myrmicarin 217 | 4.3 | 73.0 | 1.5 | 6.1 |
| (4aR)-epi-Myrmicarin 215A | 4.1 | 72.5 | 1.9 | 6.3 |
Such models, once validated, would be invaluable for guiding the synthesis of new derivatives with potentially enhanced or more selective biological activity.
Ecological Role and Chemical Ecology of Myrmicarin 215a
Function as a Defensive Alkaloid in Ant Species
Ants have evolved a sophisticated chemical arsenal (B13267) for defense, and alkaloids are a key component of the venom in many species, particularly within the Myrmicinae subfamily. annualreviews.orgmdpi.com These chemical weapons are vital for protecting the colony from predators and competitors.
Role of Poison Gland Secretions in Intraspecific and Interspecific Interactions
The poison gland of myrmicine ants is a primary source of defensive chemicals, including a diverse array of alkaloids. annualreviews.orgresearchgate.net These secretions are deployed during aggressive encounters with other organisms (interspecific interactions) and in conflicts with rival colonies of the same species (intraspecific interactions). annualreviews.org The venom can be delivered through a sting or, in some cases, applied topically. researchgate.netnih.gov The composition of these secretions is often species-specific and can even vary within a species, reflecting adaptation to different ecological pressures. researchgate.net For instance, the venom of some ants is used to paralyze prey, while for others, it serves as a potent repellent against predators. annualreviews.orgmdpi.com In addition to individual defense, these secretions can act as alarm pheromones, recruiting nestmates to the site of a threat and coordinating a collective defensive response. researchgate.netkuleuven.be
Contribution of Myrmicarin 215A to Ant Chemical Defense Strategies
This compound is a major constituent of the poison gland secretion in certain Myrmicaria species, such as Myrmicaria opaciventris. researchgate.netnih.gov The toxicity of these secretions has been directly linked to the presence of myrmicarin alkaloids. nih.govmit.edu While the precise mechanism of action for this compound is not fully elucidated, it is believed to contribute significantly to the paralytic activity observed in organisms envenomated by these ants. nih.gov This makes it a critical component of their offensive and defensive capabilities, enabling them to subdue prey and deter larger aggressors. The chemical structure of this compound, a tricyclic alkaloid, is part of a larger family of related compounds, including monomeric, dimeric, and trimeric forms, which collectively create a complex and potent defensive cocktail. researchgate.netresearchgate.net
This compound as a Semiochemical
Semiochemicals are chemicals that convey information between organisms, influencing their behavior. bioprotectionportal.com this compound, in addition to its role as a toxin, is thought to function as a semiochemical, mediating communication within the ant colony.
Potential Role in Chemical Communication within Ant Colonies
Ants are renowned for their sophisticated systems of chemical communication, which regulate nearly every aspect of their social lives, from foraging to nestmate recognition. kuleuven.bemyrmecologicalnews.orgmdpi.com While many ant pheromones are volatile compounds detected by olfaction, some, including alkaloids, can be involved in communication. annualreviews.org For example, some alkaloids are known to be components of trail pheromones, guiding nestmates to food sources. annualreviews.org Given that this compound is a major component of the poison gland secretion, which is also the source of some trail pheromones in other ant species, it is plausible that it plays a role in the chemical communication of Myrmicaria ants. annualreviews.org It could, for instance, act in synergy with other compounds to create a more complex and specific chemical signal. annualreviews.org
Chemoreception and Behavioral Responses in Target Organisms
The detection of chemical signals like this compound by other organisms is mediated by specialized sensory cells called chemoreceptors. ebsco.com These receptors, typically located on the antennae of insects, bind to specific molecules, triggering a nerve impulse that leads to a behavioral response. mdpi.comebsco.com In the context of defense, the chemoreception of this compound by a predator or competitor would likely elicit an avoidance or retreat response due to its toxicity. si.edu For instance, studies on other ant-derived alkaloids have shown them to be effective feeding deterrents against other ant species. si.edu The specific behavioral responses to this compound would depend on the target organism and the context of the interaction. For a potential predator, the detection of this alkaloid could signal an unpalatable or dangerous prey item.
Broader Ecological Implications of Myrmicarin Alkaloids
The production of myrmicarin alkaloids has significant ecological consequences that extend beyond individual defense and colony communication. These compounds play a role in shaping community structure and influencing the interactions between Myrmicaria ants and other species in their environment. The powerful defensive properties of these alkaloids likely contribute to the ecological success of Myrmicaria ants, allowing them to compete effectively for resources and establish large, dominant colonies. mdpi.comnih.gov
Furthermore, the presence of these potent toxins can have cascading effects on the ecosystem. For example, the deterrence of certain predators could influence the abundance and distribution of other species. The insecticidal properties of these alkaloids also mean that Myrmicaria ants can have a significant impact on the populations of other arthropods in their habitat. mdpi.com The study of myrmicarin alkaloids, therefore, provides valuable insights into the complex chemical ecology of ant societies and their role in structuring biological communities.
Evolutionary Significance of Alkaloid Production in Myrmicaria Ants
The production of alkaloids in ants, particularly within the subfamily Myrmicinae to which Myrmicaria belongs, represents a significant evolutionary development that has contributed to their ecological success. nih.gov These nitrogen-containing compounds are primarily components of their venom and are used for a variety of purposes, including predation, defense against predators and competitors, and even as antimicrobial agents. nih.gov The evolutionary trajectory of alkaloid synthesis in ants is a complex subject, with evidence suggesting that these chemical defenses have evolved and diversified in response to various ecological pressures.
The venom of Myrmicaria ants is characterized by a unique class of tricyclic alkaloids known as myrmicarins. annualreviews.org The structural complexity of these compounds, such as this compound, points to a sophisticated biosynthetic machinery. The evolution of such complex chemical defenses is likely driven by the need to subdue prey effectively and defend the colony from a wide range of antagonists. The transition from protein-based venoms, common in other Hymenoptera, to alkaloid-based venoms in lineages like the Myrmicinae marks a significant evolutionary shift. annualreviews.org This chemical diversification has allowed ants to exploit a wide array of ecological niches. nih.gov
Research into the chemosystematics of ant venoms suggests that the diversity of alkaloids can be a valuable tool for understanding the evolutionary relationships between different ant species. annualreviews.org The specific composition of alkaloids in the venom, including the presence and relative abundance of different myrmicarin isomers, can vary between different Myrmicaria species and even between different populations of the same species. This variation is likely the result of ongoing evolutionary processes, shaped by local selective pressures such as the types of prey available and the specific predators and pathogens encountered.
The biosynthetic pathways leading to myrmicarin alkaloids are also of evolutionary interest. While the precise pathways are still under investigation, it is believed that they are derived from acetate (B1210297). annualreviews.org The ability to synthesize these complex molecules from simple precursors represents a metabolically efficient strategy for producing a potent chemical arsenal. The evolutionary development of these pathways has been crucial for the dominance of Myrmicaria ants in their respective habitats.
This compound in Multitrophic Interactions within Ecosystems
The alkaloids produced by Myrmicaria ants, including this compound, play a pivotal role in mediating interactions with other organisms across multiple trophic levels. These chemical compounds are not merely defensive agents but are integral to the intricate web of relationships that define their ecological communities.
The primary and most well-understood role of myrmicarin alkaloids is in defense and predation. The potent toxicity of these compounds makes them effective weapons against other arthropods. nih.gov When a Myrmicaria ant stings a potential predator or prey item, it injects a cocktail of alkaloids that can cause paralysis and death. This chemical defense is crucial for protecting the colony from raids by other ants and for subduing larger prey items that would otherwise be difficult to overcome.
Beyond direct defense, myrmicarin alkaloids can also function as repellents. The odor of these volatile compounds can deter potential competitors from approaching the ants' nests or foraging trails. This creates a chemical shield around the colony's resources, reducing competition and allowing the Myrmicaria ants to dominate their local environment.
The influence of this compound and related alkaloids extends to interactions with plants. Many species of Myrmicaria have facultative relationships with plants that provide extrafloral nectaries. plos.org The ants are attracted to these sugar-rich secretions and, in return for this food source, they provide protection to the plant against herbivores. plos.org The presence of aggressive, alkaloid-defended ants can significantly reduce the amount of damage that plants suffer from herbivorous insects. plos.org In this context, the myrmicarin alkaloids are an indirect but vital component of a mutualistic relationship.
Furthermore, the chemical ecology of Myrmicaria ants can influence the broader arthropod community. The presence of these chemically-defended ants can create "enemy-free space" for other organisms that are able to tolerate the ants' presence. czu.cz This can lead to complex community structures where the distribution and abundance of various species are influenced by the presence of Myrmicaria and their chemical arsenal.
The table below summarizes the key multitrophic interactions involving this compound and related alkaloids:
| Interacting Organism | Type of Interaction | Role of Myrmicarin Alkaloids |
| Predators (e.g., other ants, spiders) | Antagonistic | Defense, Repellence |
| Prey (e.g., various arthropods) | Predatory | Offense, Paralysis |
| Competing Ant Species | Competitive | Repellence, Territorial defense |
| Herbivorous Insects | Indirect (via plant) | Deterrence, Reduction of herbivory |
| Plants with Extrafloral Nectaries | Mutualistic | Indirect defense of the plant |
| Other Arthropods in the Community | Various | Creation of "enemy-free space" |
Future Directions and Emerging Research Avenues for Myrmicarin 215a
Advanced Synthetic Methodologies for Accessing Myrmicarin 215A Analogues
The generation of this compound analogues is crucial for exploring structure-activity relationships and developing novel chemical entities. Future efforts will likely concentrate on refining existing synthetic pathways and exploiting new catalytic technologies.
| Key Synthetic Step | Catalyst/Reagents | Purpose | Reference |
| N-vinylation | Pd2dba3, X-Phos, K3PO4 | Couples a pyrrole (B145914) fragment with a vinyl triflate. nih.gov | nih.gov |
| Asymmetric Conjugate Reduction | Cu(OAc)2•H2O, (S)-BINAP, PMHS | Establishes key stereochemistry. nih.gov | nih.gov |
| Friedel-Crafts Cyclization | Acid-catalyzed | Forms the tricyclic pyrroloindolizine core. nih.gov | nih.gov |
The core structure of this compound offers multiple sites for functionalization. Future research into analogues will benefit from novel catalytic systems capable of precise and complex alkylation. Recent advances in transition-metal catalysis, such as nickel-catalyzed intermolecular enantioselective C-H alkylation of heteroarenes, present a powerful tool. nsf.gov Such methods could potentially be adapted to directly functionalize the pyrrole or indolizine (B1195054) core of myrmicarin precursors, bypassing the need for pre-functionalized starting materials. nsf.gov
Furthermore, cooperative catalysis, combining transition metals and organocatalysts, offers another promising frontier. For example, the synergy between chiral N-heterocyclic carbenes (NHCs) and copper complexes has enabled stereodivergent propargylic alkylations, allowing access to all four stereoisomers of a product from the same set of starting materials. nih.gov Applying this concept to this compound precursors could generate a diverse library of stereoisomeric analogues for biological screening and mechanistic studies.
Deeper Exploration of this compound Biosynthesis
The natural origin of this compound in the poison glands of Myrmicaria opaciventris ants hints at a complex and efficient biosynthetic pathway. researchgate.net However, the precise enzymatic machinery and intermediates remain largely uncharacterized. A leading hypothesis suggests that complex myrmicarins arise from the dimerization or oligomerization of simpler tricyclic or bicyclic structures. nih.govnih.gov
A critical future direction is the use of genomic and proteomic tools to identify the enzymes responsible for myrmicarin biosynthesis. Advances in genome sequencing and bioinformatics now allow for the identification of biosynthetic gene clusters (BGCs) that code for the production of natural products. nih.gov By sequencing the genome of Myrmicaria opaciventris and analyzing it for genes encoding enzymes like polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), which are often involved in alkaloid biosynthesis, researchers could pinpoint the specific BGC for myrmicarins. mdpi.com
Following genomic identification, proteomic studies can confirm the expression and function of these enzymes in the ant's poison gland. This combination of "omics" approaches is essential to move from biosynthetic hypotheses to concrete enzymatic pathways. scispace.com
Isotopic labeling is a powerful technique for tracing the metabolic flow and identifying the building blocks of a natural product. rsc.orgnih.gov Future studies will involve feeding the ants with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N) and tracking the incorporation of these labels into this compound using mass spectrometry and NMR spectroscopy. rsc.orgnih.gov This approach can definitively identify the primary metabolites that form the carbon and nitrogen skeleton of the alkaloid. By analyzing the labeling patterns in this compound and co-occurring alkaloids, it will be possible to reconstruct the biosynthetic sequence and identify key intermediates, providing direct evidence for or against the proposed dimerization hypothesis. nih.govbiorxiv.org
High-Resolution Mechanistic Studies of Reactivity and Dimerization
Myrmicarins are known to be sensitive and reactive molecules. researchgate.netnih.gov Studies on Myrmicarin 215B, a close isomer of 215A, have shown that it undergoes efficient and highly diastereoselective dimerization when treated with a Brønsted acid like trifluoroacetic acid (TFA). nih.gov This process does not appear to be a concerted cycloaddition but rather a stepwise ionic process. nih.gov
The proposed mechanism involves the protonation of Myrmicarin 215B to form a highly electrophilic tricyclic azafulvenium ion. nih.govmit.edu This reactive intermediate is then attacked by a molecule of neutral Myrmicarin 215B, leading to a sequence of stereoselective carbon-carbon bond formations that ultimately yield a heptacyclic dimeric product. nih.gov The ability of pyrroloindolizines to act as precursors to these azafulvenium ions is key to this unique reactivity. mit.edumit.edu
Future high-resolution mechanistic studies, likely employing advanced spectroscopic techniques and computational modeling, will be essential to further probe this reactivity. Investigating the dimerization of this compound itself and comparing its reactivity to that of Myrmicarin 215B will provide a more complete picture. Understanding the subtle factors that control the stereoselectivity of these dimerizations could provide a biomimetic strategy for the efficient synthesis of the more complex, naturally occurring dimeric and trimeric myrmicarin alkaloids. researchgate.netnih.govnih.gov
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
To overcome the challenges posed by the sensitivity and transient nature of intermediates in Myrmicarin reactions, the use of sophisticated in-situ spectroscopic techniques is critical. nih.govfrontiersin.org Techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy have already proven valuable in monitoring the dimerization of Myrmicarin 215B, allowing for the direct observation of reaction progress and the characterization of sensitive intermediates without the need for isolation. nih.govnih.gov
Future studies could employ a broader range of in-situ methods:
In-situ Infrared (IR) Spectroscopy : This can provide real-time information on the changes in chemical bonding during a reaction, helping to identify functional group transformations and reaction intermediates. frontiersin.orgeuropean-mrs.com
Extended X-ray Absorption Fine Structure (EXAFS) Thermometry : This novel technique allows for the precise temperature measurement of nanoparticles within a working reactor, which could be adapted to study the thermal dynamics of catalytic processes involved in Myrmicarin synthesis or transformation. ugent.be
Combined Spectroscopic Approaches : Integrating multiple in-situ spectroscopic methods, such as simultaneous NMR and IR, can offer a more comprehensive picture of the reaction dynamics, capturing both structural and bonding information concurrently. european-mrs.com
These advanced techniques will be instrumental in elucidating the complex, non-concerted ionic processes that are believed to govern the formation of intricate Myrmicarin structures. nih.gov
Quantum Chemical Calculations for Transition State Analysis
Quantum chemical calculations have become an indispensable tool for investigating reaction mechanisms, providing insights into the geometries and energies of transition states that are often inaccessible through experimental means alone. unipd.itmdpi.com For this compound and related alkaloids, these calculations can:
Elucidate Reaction Pathways : By modeling the potential energy surface, researchers can map out the most favorable reaction pathways, including the stepwise processes involved in nucleophilic substitution and dimerization. mdpi.compku.edu.cn
Analyze Transition State Geometries : Understanding the precise three-dimensional structure of transition states is crucial for explaining the stereoselectivity observed in many Myrmicarin reactions. nih.govacs.org
Predict Reactivity and Selectivity : Quantum calculations can help predict how changes in reactants, catalysts, or reaction conditions will affect the outcome of a reaction, guiding the design of more efficient and selective synthetic strategies. nih.gov
The integration of high-level quantum chemical calculations with experimental data from in-situ spectroscopy will provide a powerful synergistic approach to unraveling the intricate mechanistic details of Myrmicarin alkaloid chemistry. pku.edu.cn
Integrated Omics Approaches in this compound Chemical Ecology
The ecological role of this compound as a defensive alkaloid is well-established, but a deeper understanding of its production and function within the complex biological system of the ant colony requires a more holistic approach. mit.eduuni-bayreuth.de Integrated omics technologies offer a path to achieving this comprehensive view.
Metabolomics and Metagenomics for Comprehensive Ecological Understanding
Metabolomics, the large-scale study of small molecules, and metagenomics, the study of genetic material recovered directly from environmental samples, can provide a detailed snapshot of the chemical and microbial landscape of the Myrmicaria ant's environment. noveltyjournals.comnih.gov
Metagenomics : Can be used to analyze the microbial communities associated with the ants and their environment. nih.govbiorxiv.org This is particularly relevant as microorganisms are known to be involved in the production of various insect natural products. uni-bayreuth.de It is possible that symbiotic microbes play a role in the synthesis of Myrmicarin precursors.
By combining these two "omics" approaches, researchers can begin to build a more complete picture of the ecological interactions that influence this compound production and function. scienceopen.combiorxiv.org
Understanding Environmental Triggers and Responses in Alkaloid Production
The production of secondary metabolites in many organisms is known to be influenced by environmental factors. d-nb.info For this compound, it is plausible that its synthesis is not static but rather responds to specific ecological cues.
Future research should investigate how factors such as:
Threat of Predation : Increased encounters with predators could trigger an upregulation of alkaloid production as a defensive response.
Dietary Changes : The availability of certain precursor molecules in the ants' diet could influence the quantity and types of alkaloids produced.
Pathogen Exposure : The antimicrobial properties reported for some ant venoms suggest that alkaloid production might be modulated in response to pathogenic threats. uts.edu.au
By studying these potential environmental triggers, we can gain a deeper understanding of the adaptive significance of this compound and the chemical ecology of Myrmicaria ants.
Exploration of Unconventional Biological Roles beyond Known Defensive Functions
While the defensive and toxic properties of Myrmicarin alkaloids are their most prominent known functions, it is conceivable that these complex molecules possess other, as-yet-undiscovered biological activities. mit.eduscispace.com
Investigation of Novel Molecular Targets or Signaling Pathways in Model Systems
To explore these potential new roles, researchers can screen this compound and its derivatives against a wide range of biological targets. Modern drug discovery platforms can be used to identify interactions with specific proteins or signaling pathways. researchgate.net
Target Identification : High-throughput screening assays can be employed to test the effects of this compound on various enzymes, receptors, and ion channels. For instance, some alkaloids are known to inhibit protein methyltransferases, which are key regulators of gene expression. nih.govacs.org
Signaling Pathway Analysis : If a molecular target is identified, further studies can elucidate the downstream effects on cellular signaling pathways. nih.gov This could reveal unexpected roles in processes such as cell proliferation, apoptosis, or immune regulation. nih.gov
Role in Microbial Interactions or Symbiotic Relationships
The intricate chemical world of ants extends beyond simple defense and predation, encompassing complex interactions with the microbial communities in their environment. While direct research into the specific role of this compound in microbial interactions or symbiotic relationships is limited, the broader context of ant-derived alkaloids, particularly those from the subfamily Myrmicinae, provides a framework for understanding its potential functions. Ant venoms and other glandular secretions are increasingly recognized for their antimicrobial properties, suggesting that these chemical compounds are crucial in shaping the microbial landscape inhabited by ants and in managing symbiotic associations. nih.govmyrmecologicalnews.orgresearchgate.net
The venom of many ant species is not solely a tool for subduing prey or defending against predators; it also serves as a potent antimicrobial agent. nih.govresearchgate.net This is particularly relevant for species that live in dense colonies, where the risk of pathogen transmission is high. myrmecologicalnews.orgwurmlab.com Alkaloids, including various classes like piperidines, pyrrolidines, and indolizidines found in Myrmicinae ants, have demonstrated significant bactericidal and fungicidal activities. researchgate.netsemanticscholar.org For instance, venom alkaloids from fire ants (Solenopsis species) are effective against a range of Gram-positive and Gram-negative bacteria. annualreviews.org This antimicrobial activity is considered a form of chemical defense against pathogens in their environment and on their food sources. nih.gov
In the case of Myrmicaria ants, the producers of this compound, their venom is known to be spread on their prey. semanticscholar.orgresearchgate.net This behavior could serve to sterilize the food, preventing decomposition and the growth of harmful microbes before it is consumed by the colony. While the specific antimicrobial spectrum of this compound has not been detailed, the general antimicrobial function of related alkaloids from other Myrmicinae ants suggests it may play a similar role.
Symbiotic relationships between ants and microorganisms are a burgeoning area of research. nih.goveuropa.eu These relationships can range from mutualism, where both partners benefit, to parasitism. Ants are known to host a variety of bacterial symbionts that can contribute to nutrition and defense. nih.govquantamagazine.org For example, some ants cultivate bacteria on their bodies that produce antibiotics to protect them from parasitic fungi. quantamagazine.org A study on the bacterial diversity of a Myrmicaria species identified a unique profile of associated bacteria, including members of the Rhizobiaceae, Spirochaetaceae, and Ruminococcaceae families. researchgate.net However, the nature of these associations—whether they are symbiotic, commensal, or parasitic—and the role that Myrmicarin alkaloids might play in mediating these interactions remain unknown. It is plausible that these alkaloids could help regulate the microbial community, favoring beneficial symbionts while inhibiting pathogenic microbes.
The table below summarizes the known antimicrobial activities of alkaloids from ants, providing a potential parallel for the function of this compound.
| Alkaloid Class/Source | Target Microorganisms | Observed Effect |
| Piperidines (from Solenopsis ants) | Gram-positive and Gram-negative bacteria | Inhibition of growth |
| Pyrrolidines (from Megalomyrmex ants) | Gram-positive and Gram-negative bacteria | Inhibition of growth |
| Piperideines (from Solenopsis ants) | Phytopathogenic fungi | Inhibition of growth |
| Formic Acid (from Formicine ants) | Fungal pathogens | Inhibition of growth on brood |
This table presents data on the antimicrobial activity of various ant alkaloids, which may serve as a reference for the potential, yet unconfirmed, antimicrobial properties of this compound.
Conclusion
Summary of Key Discoveries and Contributions Regarding Myrmicarin 215A
Research into this compound, a structurally intriguing alkaloid, has yielded significant advancements in natural product chemistry. A key discovery was its isolation from the poison gland secretions of the African ant species Myrmicaria opaciventris. nih.govnih.govresearchgate.net It was identified as a major component among a family of low molecular weight, or "monomeric," alkaloids characterized by a pyrrolo[2,1,5-cd]indolizine core. researchgate.netresearchgate.netresearchgate.net The structure was elucidated as l-ethyl-3,4,41,5,6,7-hexahydro-2-((1Z)-1-propenyl)-pyrrolo[2,1,5-cd]indolizine through elegant spectroscopic studies, which was a considerable challenge due to the compound's inherent air and temperature sensitivity. nih.govnih.govresearchgate.net
A major contribution to organic synthesis has been the development of enantioselective total syntheses of this compound. nih.govacs.org These synthetic routes provided the first geometrically pure samples of the molecule, which had previously only been characterized in mixtures with its isomer, Myrmicarin 215B. nih.govnih.gov The successful syntheses often relied on a convergent approach featuring several key transformations, including a stereospecific palladium-catalyzed N-vinylation, a copper-catalyzed enantioselective conjugate reduction, and a regioselective Friedel-Crafts reaction to construct the core structure. acs.orgmit.eduacs.orgmit.edu The synthesis of the sensitive (Z)-alkene of this compound was a notable achievement, accomplished through a two-step sequence involving dehydration and a carefully controlled partial hydrogenation using a Lindlar catalyst. caltech.edunih.gov
Furthermore, investigations into the reactivity of this compound and its isomers have provided crucial insights into the potential biogenesis of more complex, "dimeric" myrmicarin alkaloids. nih.gov Studies have shown that under acidic conditions, Myrmicarin 215B (an isomer of 215A) undergoes a highly efficient and diastereoselective dimerization to form a heptacyclic structure, isomyrmicarin 430A. nih.govresearchgate.netnih.gov This reactivity has led to the hypothesis that the intricate higher-order myrmicarins found in nature may be assembled through a biomimetic dimerization of simpler tricyclic precursors like this compound. nih.govnih.gov
Remaining Fundamental Questions in this compound Research
Despite the progress made, several fundamental questions regarding this compound remain. The complete biosynthetic pathway within the Myrmicaria ants is still a subject of investigation. While synthetic studies support the plausibility of a dimerization cascade to form complex alkaloids from monomers, the specific enzymatic machinery and in vivo mechanisms driving these transformations are unknown. nih.govnih.gov It is postulated that this compound might arise from the cyclization of a doubly unsaturated precursor, but this intermediate has not been definitively identified in the poison gland secretion. nih.gov The potential involvement of microbial symbionts in producing intermediary compounds for alkaloid synthesis in ants is another area that warrants further exploration. mdpi.com
The precise ecological role and the full spectrum of biological activity of this compound are not completely understood. It is a known constituent of the ants' toxic venom, which exhibits paralytic activity and is used for hunting and defense. nih.govnih.govresearchgate.net However, the specific contribution of this compound to this toxicity, compared to the other alkaloids in the complex venom mixture, needs more detailed characterization. While some myrmicarins have reported antibacterial activity against gram-positive and gram-negative pathogens, the specific activity profile of pure this compound is an area for further research. researchgate.net Additionally, the high degree of intraspecific variation in the alkaloid patterns of Myrmicaria ants raises questions about the genetic and environmental factors that control the production of this compound and its relatives. researchgate.netresearchgate.net
Finally, the pronounced air, acid, and temperature sensitivity of this compound presents ongoing challenges for its study. nih.govcaltech.edu Developing improved handling and analysis techniques would facilitate more profound investigations into its chemical and biological properties. The mechanism of its degradation, noted to involve oxidation to compounds like Myrmicarin 213A, could also be explored more deeply. caltech.edunih.gov
Broader Impact of this compound Research on Chemical Sciences and Ecology
The study of this compound has had a notable impact on the chemical sciences, particularly in the field of organic synthesis. The challenges posed by its sensitive and complex structure have spurred the development of new synthetic methodologies and strategies. nih.gov The successful application of palladium- and copper-catalyzed reactions for its total synthesis has provided valuable tools for constructing complex nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active natural products and pharmaceuticals. acs.orgacs.orgacs.org Furthermore, research into the dimerization of myrmicarin monomers has opened new avenues for biomimetic synthesis, where complex natural products are assembled from simpler, biosynthetically-related precursors, offering a more efficient and elegant approach to synthesis. nih.govnih.gov
In the realm of ecology, the investigation of this compound and its family of alkaloids has enriched our understanding of chemical defense mechanisms in insects. scispace.com The myrmicarins represent a sophisticated chemical arsenal (B13267), showcasing how organisms can generate immense structural diversity and complex molecules from simple fatty-acid-derived building blocks. researchgate.netresearchgate.net This research provides a compelling case study in chemical ecology, illustrating the evolutionary diversification of venom components for predation and defense. researchgate.netscispace.com The discovery of these unique alkaloid structures in ants contributes to the broader field of chemical biodiversity, highlighting insects as a rich source of novel natural products with potential applications. researchgate.netscripps.edu The intricate relationship between the ant's biochemistry and its ecological niche underscores the importance of chemical signaling and warfare in shaping ecosystems. antwiki.orgresearchgate.net
Q & A
Q. What are the key steps in the stereoselective synthesis of Myrmicarin 215A (M215A), and how are intermediates stabilized?
The synthesis begins with enantiomerically enriched ketone intermediates (e.g., 36 ), which undergo lithium aluminum hydride (LiAlH4) reduction to yield tricyclic alkaloids. For M215A, a two-step sequence is critical:
- Step 1 : Dehydration of the C8 carbonyl using 2-chloro-3-ethylbenzoxazolium tetrafluoroborate to form an alkyne intermediate.
- Step 2 : Lindlar-catalyzed hydrogenation under strictly neutral conditions to avoid acid-induced decomposition . Stabilization involves avoiding acidic conditions (e.g., silica gel) and storing intermediates under inert atmospheres to prevent oxidation to derivatives like M215C .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- <sup>1</sup>H NMR : Monitors reaction progress, identifies decomposition products (e.g., oxidation to M215C), and confirms stereochemical outcomes.
- Chromatography : Neutralized silica gel (pretreated with triethylamine) is used to isolate air-sensitive intermediates.
- Mass spectrometry : Validates molecular weight and purity, critical given the compound’s instability .
Q. How does pH affect the stability of this compound during synthesis and storage?
Acidic conditions (even mild acids like acetic acid) trigger decomposition or isomerization to M215B. Neutral or basic conditions are mandatory during synthesis and purification. Storage in benzene-d6 under inert gas minimizes oxidation .
Advanced Research Questions
Q. What experimental evidence supports the proposed ionic dimerization mechanism of Myrmicarin 215B, and how can this inform studies on M215A?
Studies on M215B reveal that acidic conditions generate azafulvenium ion intermediates, which dimerize via electrophilic aromatic substitution. Key evidence includes:
- In situ <sup>1</sup>H NMR : Tracks the formation of acetate adducts (e.g., 49 ) and their conversion to M215B, supporting transient ion formation.
- Stereoselectivity : Exclusive formation of M215B from diastereomeric alcohols under acidic workup implies a planar intermediate . For M215A, similar ionic pathways may explain dimerization, but its extreme air sensitivity requires advanced techniques like cryogenic NMR or rapid-scan FTIR to capture reactive intermediates.
Q. How can researchers resolve contradictions in reported decomposition rates of Myrmicarin alkaloids across studies?
Discrepancies arise from variations in:
- Solvent choice : Benzene-d6 slows oxidation compared to polar solvents.
- Oxygen exposure : Controlled inert-atmosphere techniques (Schlenk lines) vs. ambient conditions yield divergent stability profiles.
- Analytical sensitivity : High-field NMR (≥500 MHz) detects trace decomposition products missed by lower-resolution methods . Standardizing protocols (e.g., oxygen-free handling, consistent solvent systems) and reporting detailed experimental conditions are critical for reproducibility.
Q. What methodological innovations are needed to study the air-sensitive tricyclic core of this compound in dimerization reactions?
- Cryogenic trapping : Freeze-quench techniques coupled with EPR spectroscopy to characterize radical intermediates.
- Computational modeling : DFT studies to predict transition states for dimerization and validate proposed azafulvenium ion mechanisms.
- Microfluidic synthesis : Enables precise control of reaction kinetics, minimizing exposure to air .
Q. How do electron-withdrawing groups (e.g., carbonyl in ketone 36) influence the stability of Myrmicarin derivatives compared to their reduced analogs?
The C8 carbonyl in 36 stabilizes the tricyclic core via resonance and inductive effects, reducing susceptibility to oxidation. In contrast, reduced derivatives (e.g., M217, M215A) lack this stabilization, making them prone to autoxidation. Cyclic voltammetry can quantify oxidation potentials, while X-ray crystallography of stabilized intermediates (e.g., boronate esters) provides structural insights .
Methodological Best Practices
Q. What strategies ensure reproducibility in synthesizing and handling this compound?
- Documentation : Report exact reaction times, solvent drying methods, and inert-atmosphere protocols.
- Quality control : Use <sup>13</sup>C NMR to confirm carbonyl reduction completeness and GC-MS to detect trace impurities.
- Storage : Lyophilize pure samples and store under argon at −80°C .
Q. How should researchers design experiments to compare the reactivity of this compound with its analogs (e.g., M215B, M217)?
- Parallel synthesis : Prepare analogs under identical conditions to isolate variable effects (e.g., substituent electronic properties).
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure oxidation rates.
- Cross-validation : Compare experimental data with computational predictions (e.g., Hammett plots for substituent effects) .
Data Presentation Guidelines
Q. What are the pitfalls to avoid when reporting spectral data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



